2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, methyl, and nitro functional groups attached to a phenoxy and phenyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide typically involves the following steps:
Chlorination: The chlorination of the phenyl ring is usually carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Acylation: The acylation step involves the reaction of the chlorinated and nitrated phenyl compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of the acylated compound with 4-chloro-2-methylphenol under basic conditions to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH)
Major Products Formed
Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-aminophenyl)acetamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Hydrolysis: Formation of 2-(4-chloro-2-methylphenoxy)acetic acid and 4-chloro-3-nitroaniline
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Study of Reaction Mechanisms: Employed in mechanistic studies to understand the behavior of functional groups under different conditions.
Biology
Pharmacological Studies: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Biochemical Research: Used in studies to explore its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Diagnostic Tools: Potential use in the development of diagnostic assays and imaging agents.
Industry
Material Science: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or mechanical strength.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide exhibits unique properties due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups can enhance its reactivity and specificity in various chemical and biological applications. The compound’s structural features also contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activity.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9-6-10(16)2-5-14(9)23-8-15(20)18-11-3-4-12(17)13(7-11)19(21)22/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHNJLUAJKGGID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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